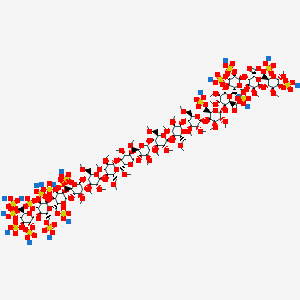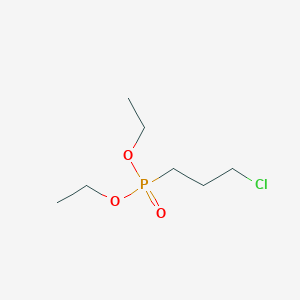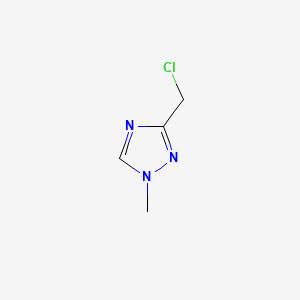
3-Chloro-4-(chloromethyl)-6-methylpyridazine
Vue d'ensemble
Description
3-Chloro-4-(chloromethyl)-6-methylpyridazine is a heterocyclic compound that belongs to the class of pyridazines. It is a yellow crystalline solid that is used in various scientific research applications.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-(chloromethyl)-6-methylpyridazine is not well understood. However, it is believed to act as a nucleophile and react with electrophiles to form covalent bonds. This property makes it useful in the synthesis of other compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3-Chloro-4-(chloromethyl)-6-methylpyridazine. However, it is known to be toxic and can cause skin irritation and eye damage. It is important to handle this compound with care and follow proper safety procedures.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Chloro-4-(chloromethyl)-6-methylpyridazine in lab experiments include its versatility and ability to act as a starting material in the synthesis of other compounds. Additionally, it is readily available and can be obtained in good yield. However, the limitations include its toxicity and the limited information available on its biochemical and physiological effects.
Orientations Futures
There are several future directions for research on 3-Chloro-4-(chloromethyl)-6-methylpyridazine. One direction is to investigate its potential as a starting material in the synthesis of new drugs and agrochemicals. Another direction is to study its properties as a nucleophile and its ability to form covalent bonds with electrophiles. Additionally, more research is needed to understand its toxicity and potential hazards.
Applications De Recherche Scientifique
3-Chloro-4-(chloromethyl)-6-methylpyridazine is used in various scientific research applications. It is a versatile compound that can be used in the synthesis of other compounds. It is also used as a starting material in the synthesis of drugs and agrochemicals. Additionally, it is used in the development of new materials, such as polymers and liquid crystals.
Propriétés
IUPAC Name |
3-chloro-4-(chloromethyl)-6-methylpyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-4-2-5(3-7)6(8)10-9-4/h2H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQUAZSSJIXRNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=N1)Cl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(chloromethyl)-6-methylpyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine](/img/structure/B3254194.png)







![Methyl 5-oxo-4-pentyl-4,7-diazaspiro[2.5]octane-8-carboxylate](/img/structure/B3254256.png)